Nootkatone

Vue d'ensemble

Description

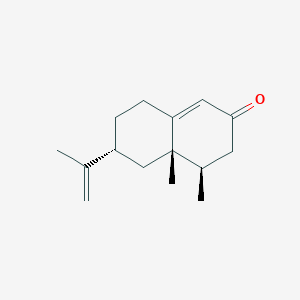

La Nootkatone est un composé organique classé comme un sesquiterpénoïde, ce qui signifie qu'il s'agit d'un dérivé d'un squelette à quinze carbones qui contient également un groupe fonctionnel contenant de l'oxygène (une cétone). Elle est surtout reconnue pour son arôme intense de pamplemousse et est considérée comme le composé aromatique le plus précieux du pamplemousse . La this compound a été initialement isolée du bois du cyprès jaune d'Alaska, Cupressus nootkatensis .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La Nootkatone peut être synthétisée à partir du valencène, un autre sesquiterpène, par un processus appelé oxydation allylique. Cela implique l'utilisation de divers catalyseurs et réactifs pour faciliter la conversion. Une méthode efficace implique l'utilisation de peroxyde d'hydrogène et d'ions molybdates amphiphiliques dans une synthèse monotope . Le processus se déroule en trois réactions en cascade : l'oxydation par l'oxygène singulet du valencène, le réarrangement de Schenck de l'hydroperoxyde et la déshydratation de l'hydroperoxyde pour former la this compound .

Méthodes de production industrielle : La production commerciale de la this compound implique souvent une biotransformation utilisant des espèces microbiennes. Par exemple, la levure Yarrowia lipolytica peut transformer le valencène en this compound. Le produit est ensuite séparé et purifié par chromatographie à contre-courant à grande vitesse . Cette méthode est avantageuse en raison de son efficacité élevée et de son respect de l'environnement.

Analyse Des Réactions Chimiques

La Nootkatone subit plusieurs types de réactions chimiques, notamment :

Oxydation : La méthode principale pour synthétiser la this compound à partir du valencène implique une oxydation.

Réduction : La this compound peut être réduite pour former la nootkatol, un composé de structure similaire mais de groupes fonctionnels différents.

Substitution : La this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.

Les principaux produits formés à partir de ces réactions comprennent la nootkatol et d'autres dérivés en fonction des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme agent aromatisant en raison de son arôme intense de pamplemousse. Elle est également utilisée dans la synthèse d'autres composés.

Biologie : La this compound a été étudiée pour ses propriétés antimicrobiennes.

5. Mécanisme d'action

La this compound exerce ses effets par plusieurs mécanismes :

Applications De Recherche Scientifique

Mécanisme D'action

Nootkatone is often compared with other sesquiterpenes such as valencene, α-nootkatol, and β-nootkatol. While valencene has a distinct orange odor, α-nootkatol and β-nootkatol have lower odor intensity and are reminiscent of grapefruit . This compound is unique due to its strong grapefruit aroma and its extensive use in various industries.

Comparaison Avec Des Composés Similaires

La Nootkatone est souvent comparée à d'autres sesquiterpènes tels que le valencène, l'α-nootkatol et la β-nootkatol. Alors que le valencène a une odeur d'orange distincte, l'α-nootkatol et la β-nootkatol ont une intensité d'odeur plus faible et rappellent le pamplemousse . La this compound est unique en raison de son arôme intense de pamplemousse et de son utilisation extensive dans diverses industries.

Composés similaires :

- Valencène

- α-Nootkatol

- β-Nootkatol

La this compound se démarque par son arôme puissant et ses applications diverses, ce qui en fait un composé précieux tant dans la recherche scientifique que dans les applications industrielles.

Activité Biologique

Nootkatone is a naturally occurring sesquiterpene found in grapefruit and other citrus fruits, recognized for its diverse biological activities. This article explores the pharmacological properties of this compound, including its anti-inflammatory, anticancer, antibacterial, hepatoprotective, and neuroprotective effects. The synthesis methods and potential applications in various fields such as medicine and agriculture are also discussed.

This compound can be synthesized through microbial transformation of valencene, a compound derived from citrus oils. Various fungal species, such as Chaetomium globosum and Yarrowia lipolytica, have demonstrated effective conversion rates of valencene to this compound, yielding significant quantities suitable for industrial applications .

1. Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties. Research indicates that it can reduce inflammatory markers in various animal models. For instance, studies have shown that this compound inhibits the COX-2 enzyme and reduces pro-inflammatory cytokines like TNF-α and IL-6, suggesting its potential in treating inflammatory diseases .

2. Anticancer Properties

This compound has been identified as an antitumor agent with antiproliferative effects on several cancer cell lines. It induces apoptosis in retinoblastoma cells and has shown promise in reducing tumor growth in murine models . The mechanisms of action involve the modulation of signaling pathways related to cell survival and proliferation.

3. Antibacterial Activity

The antibacterial efficacy of this compound has been documented against various pathogenic strains. Studies reveal that it significantly reduces the minimum inhibitory concentration (MIC) against resistant bacterial strains, indicating its potential as an antimicrobial agent .

4. Hepatoprotective Effects

In murine models of liver fibrosis, this compound has demonstrated hepatoprotective properties by mitigating oxidative stress and inflammation in liver tissues. This suggests its therapeutic potential for liver-related disorders .

5. Neuroprotective Effects

Preclinical studies indicate that this compound may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer’s disease by reducing neuroinflammation and promoting neuronal health .

Case Study 1: Efficacy Against Lyme Disease Vectors

A study evaluated the effectiveness of this compound formulations against Ixodes scapularis, the blacklegged tick responsible for Lyme disease. The results showed that a 0.84% emulsifiable formulation provided complete control within the first week but diminished rapidly thereafter. Alternative formulations demonstrated prolonged efficacy with reduced phytotoxicity .

Case Study 2: Anticancer Activity in Retinoblastoma

In vitro studies on retinoblastoma cells revealed that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. These findings highlight its potential as a therapeutic agent in oncology .

Pharmacokinetics and Toxicity

While preclinical studies suggest promising therapeutic potentials for this compound, further research is necessary to evaluate its pharmacokinetic properties and toxicity levels before human applications can be considered. Current findings indicate low toxicity in animal models; however, comprehensive studies are warranted to establish safety profiles .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOYNNBCKUYIKC-JMSVASOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C2[C@]1(C[C@@H](CC2)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047050 | |

| Record name | Nootkatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow or orange coloured oily liquid; Powerful fruity sweet, citrusy, grapefruit peel oil like aroma | |

| Record name | Nootkatone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

BP: 125 °C at 0.5 mm Hg | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

100 °C (212 °F) - closed cup | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in water, Soluble in alcohol, oil, Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nootkatone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9963 at 25 °C, 1.003-1.032 | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nootkatone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

>1 (Air = 1) | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from light petroleum; commercial product is a colorless to yellowish liquid | |

CAS No. |

4674-50-4, 28834-25-5 | |

| Record name | (+)-Nootkatone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4674-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nootkatone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004674504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nootkatone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028834255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethenyl)-, (4R,4aS,6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nootkatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4R-(4α,4aα,6β)]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylvinyl)naphthalen-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOOTKATONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ2Y119N4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOOTKATONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K3OKV2A5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

36-37 °C, Melting point: 45-46 °C ((+)(-)-Form) | |

| Record name | Nootkatone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.